molecular formula C21H19F B13409275 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 82832-61-9

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene

Cat. No.: B13409275
CAS No.: 82832-61-9
M. Wt: 290.4 g/mol
InChI Key: HIJVBKASVVNKOM-UHFFFAOYSA-N
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Description

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound with the molecular formula C17H15F It is a derivative of benzene, where a fluorine atom and a propylphenyl group are substituted at the para positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.

    Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.

Scientific Research Applications

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.

    Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application

    Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.

    Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.

    Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-4-[4-(4-fluorophenyl)phenyl]benzene: Similar structure but with an additional fluorine atom.

    4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: A related compound with an ethyl group instead of a propyl group.

Uniqueness

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the fluorine atom at specific positions influences its reactivity and interactions with other molecules.

Properties

CAS No.

82832-61-9

Molecular Formula

C21H19F

Molecular Weight

290.4 g/mol

IUPAC Name

1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene

InChI

InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3

InChI Key

HIJVBKASVVNKOM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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